REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:14])[C:4]([C:12]#N)=[C:5]([C:10]#N)[C:6](=O)[C:7]=1Cl.[OH:15][C:16]1C=C2C(=C[C:25]=1[O:26][CH3:27])CCCC2>O1CCOCC1>[OH:15][C:16]1[CH:10]=[C:5]2[C:4](=[CH:12][C:25]=1[O:26][CH3:27])[C:3](=[O:14])[CH2:2][CH2:7][CH2:6]2
|
Name
|
|
Quantity
|
231 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C2CCCCC2=CC1OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 25° C. under nitrogen for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Thereafter the reaction mixture was filtered through a sintered glass funnel
|
Type
|
WASH
|
Details
|
the solid residue of 2,3-dichloro-5,6-dicyanodihydrobenzoquinone was washed with 2 mL of dioxane
|
Type
|
WASH
|
Details
|
The residue wash solution
|
Type
|
CUSTOM
|
Details
|
Thereafter the dioxane was evaporated from the combined filtrate at reduced atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed on a column of silica gel
|
Type
|
WASH
|
Details
|
eluted with a solution of ethyl acetate and hexane in ratio of 1 to 1
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2CCCC(C2=CC1OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |